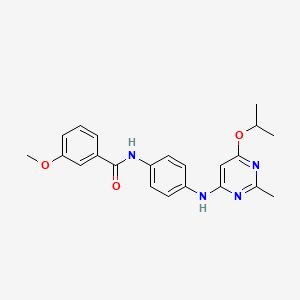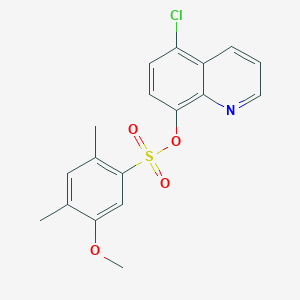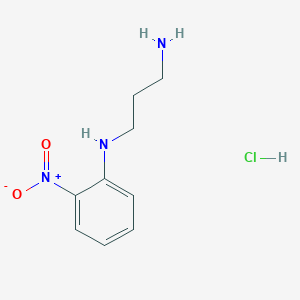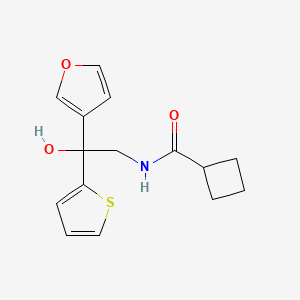![molecular formula C12H17Cl2N B2879241 2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909312-86-2](/img/structure/B2879241.png)
2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, the synthesis of ketamine, a related compound, involves five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate is then iminated by methyl amine, and the obtained imine is rearranged at elevated temperature to synthesize ketamine .Mechanism of Action
DCK acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning, memory, and synaptic plasticity. DCK binds to the phencyclidine (PCP) binding site on the NMDA receptor, which prevents the opening of the ion channel. This results in a decrease in the activity of the NMDA receptor and a decrease in the release of glutamate. The reduction in glutamate release leads to a decrease in excitatory neurotransmission, which may contribute to the dissociative and anesthetic effects of DCK.
Biochemical and Physiological Effects
DCK has been shown to have a range of biochemical and physiological effects. In animal studies, DCK has been shown to increase dopamine and serotonin levels in certain brain regions. DCK has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which is a protein that promotes the growth and survival of neurons. DCK has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
DCK has several advantages for use in laboratory experiments. DCK is relatively easy to synthesize and can be obtained in pure form. DCK has a similar mechanism of action to ketamine, which has been extensively studied in both animals and humans. DCK has been shown to have antidepressant effects in animal studies, which may have potential therapeutic applications in humans.
However, there are also limitations to the use of DCK in laboratory experiments. DCK has been shown to have neurotoxic effects in animal studies, which may limit its potential therapeutic applications. DCK is also a controlled substance in many countries, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on DCK. One area of interest is the potential therapeutic applications of DCK in humans. DCK has been shown to have antidepressant effects in animal studies, and further research is needed to determine its efficacy and safety in humans. Another area of interest is the neuroprotective effects of DCK in animal models of stroke and traumatic brain injury. Further research is needed to determine the mechanisms underlying these effects and their potential applications in humans. Finally, the neurochemical effects of DCK on dopamine and serotonin levels in the brain warrant further investigation, as they may have implications for the treatment of psychiatric disorders.
Synthesis Methods
The synthesis of DCK involves the reaction of 3-chlorobenzyl chloride with methylpyrrolidine in the presence of a base and a catalyst. The resulting product is then treated with hydrochloric acid to obtain DCK hydrochloride. The synthesis of DCK is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
DCK has been used in scientific research to study its effects on the central nervous system. DCK acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, an excitatory neurotransmitter. This mechanism of action is similar to that of ketamine, which has been used in the treatment of depression and other psychiatric disorders. DCK has been shown to have similar antidepressant effects in animal studies and may have potential therapeutic applications in humans.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(6-3-7-14-12)9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHJQYGZAJRONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)
![4-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2879161.png)



![Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2879169.png)

![1-[1-(Dodecyloxy)-2-methylpropyl]-1H-1,2,3-benzotriazole](/img/structure/B2879174.png)
![5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one](/img/structure/B2879176.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2879177.png)
![2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2879178.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2879179.png)
